molecular formula C14H13N B1664220 9-Ethylcarbazole CAS No. 86-28-2

9-Ethylcarbazole

Cat. No. B1664220
M. Wt: 195.26 g/mol
InChI Key: PLAZXGNBGZYJSA-UHFFFAOYSA-N
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Patent
US08207214B2

Procedure details

Carbazole (4 g, 0.024 mol) was reacted with iodoethane by working in a similar manner to Example 1a).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[CH2:15][CH3:16]>>[CH2:15]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH3:16]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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